molecular formula C60H69N11O14S B6303626 ((R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin CAS No. 1926163-48-5

((R)-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin

Cat. No.: B6303626
CAS No.: 1926163-48-5
M. Wt: 1200.3 g/mol
InChI Key: GKDGVPZDPBBBGR-IZZNSDNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin is a fluorescently labeled derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom. This compound is widely used in biological research due to its ability to bind specifically to filamentous actin (F-actin), a crucial component of the cytoskeleton in eukaryotic cells. The fluorescent label, 5-TAMRA (5-carboxytetramethylrhodamine), allows for visualization of actin filaments under a fluorescence microscope, making it a valuable tool for studying cell structure and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin involves several steps:

    Synthesis of 5-TAMRA: This involves the reaction of rhodamine B with succinic anhydride to introduce a carboxyl group, forming 5-carboxytetramethylrhodamine.

    Activation of 5-TAMRA: The carboxyl group of 5-TAMRA is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

    Conjugation to Phalloidin: The NHS ester of 5-TAMRA is then reacted with the amino group of phalloidin under mild conditions to form (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin.

Industrial Production Methods: Industrial production of (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of 5-TAMRA: Large-scale synthesis of 5-TAMRA using optimized reaction conditions to ensure high yield and purity.

    Efficient Activation and Conjugation: Use of automated systems for the activation of 5-TAMRA and its conjugation to phalloidin to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin primarily undergoes:

    Substitution Reactions: The conjugation of 5-TAMRA to phalloidin is a nucleophilic substitution reaction.

    Oxidation and Reduction: The compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.

Common Reagents and Conditions:

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used for the activation of 5-TAMRA.

    Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used as solvents for the reactions.

Major Products: The major product of the synthesis is (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin, with minor by-products including unreacted 5-TAMRA and phalloidin.

Scientific Research Applications

(®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin is extensively used in various fields of scientific research:

    Cell Biology: It is used to stain and visualize actin filaments in fixed and live cells, aiding in the study of cell morphology, motility, and division.

    Neuroscience: The compound helps in mapping the cytoskeletal structure of neurons, providing insights into neuronal development and function.

    Cancer Research: It is used to study the cytoskeletal changes in cancer cells, contributing to the understanding of cancer cell invasion and metastasis.

    Drug Discovery: The compound is used in high-throughput screening assays to identify potential drugs that affect the actin cytoskeleton.

Mechanism of Action

(®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin binds specifically to filamentous actin (F-actin) with high affinity. The binding stabilizes the actin filaments, preventing their depolymerization. The fluorescent label, 5-TAMRA, allows for the visualization of actin filaments under a fluorescence microscope. The molecular target of the compound is the actin filament, and the pathway involved is the stabilization of the cytoskeleton.

Comparison with Similar Compounds

    Phalloidin: The parent compound without the fluorescent label.

    Alexa Fluor 488 Phalloidin: Another fluorescently labeled phalloidin with a different fluorophore.

    Oregon Green 488 Phalloidin: A similar compound with a different fluorescent label.

Uniqueness: (®-4-Hydroxy-4-methyl-Orn(5-TAMRA)7)-Phalloidin is unique due to its specific fluorescent label, 5-TAMRA, which provides distinct spectral properties. This allows for multiplexing with other fluorescent probes in imaging experiments, making it a versatile tool in cell biology and related fields.

Properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H69N11O14S/c1-28-50(74)64-42-23-39-35-11-9-10-12-41(35)67-57(39)86-26-44(58(81)71-25-34(73)22-45(71)55(79)63-28)66-56(80)49(30(3)72)68-51(75)29(2)62-54(78)43(65-53(42)77)24-60(4,84)27-61-52(76)31-13-16-36(40(19-31)59(82)83)48-37-17-14-32(69(5)6)20-46(37)85-47-21-33(70(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,67,72-73,84H,22-27H2,1-8H3,(H7-,61,62,63,64,65,66,68,74,75,76,77,78,79,80,82,83)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDGVPZDPBBBGR-IZZNSDNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H69N11O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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